2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole
Description
2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole is a halogenated benzimidazole derivative with the molecular formula C₈H₄Br₂F₂N₂ and a molecular weight of 325.94 g/mol . The compound features a benzimidazole core substituted at position 2 with a bromodifluoromethyl group (-CF₂Br) and at position 5 with a chlorine atom. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The purity of commercially available samples is typically >90%, as noted in synthetic protocols .
Benzimidazoles are known for their pharmacological versatility, including roles as enzyme inhibitors, antiviral agents, and anticancer therapeutics . The bromodifluoromethyl group enhances electrophilicity and metabolic stability, while the chlorine atom at position 5 may influence binding affinity to biological targets .
Properties
IUPAC Name |
2-[bromo(difluoro)methyl]-6-chloro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF2N2/c9-8(11,12)7-13-5-2-1-4(10)3-6(5)14-7/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDVBFHFHGYLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)C(F)(F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole typically involves the condensation of 1,2-phenylenediamine with aldehydes or carboxylic acid derivatives . One common method includes the reaction of 2-chloro-1,2-phenylenediamine with bromodifluoroacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The bromodifluoromethyl and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
The benzimidazole derivatives, including 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit notable activity against various bacterial strains and fungi.
- Antibacterial Properties : A comprehensive review highlighted that benzimidazole derivatives can inhibit both Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzimidazole structures demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin and ciprofloxacin .
- Antifungal Properties : Benzimidazole derivatives have also shown efficacy against fungal pathogens such as Candida albicans. Studies have reported that specific derivatives exhibit MIC values that suggest they could be effective alternatives to existing antifungal treatments .
Antiviral Activity
Recent studies have identified benzimidazole derivatives as potential antiviral agents. For example, certain compounds have shown significant inhibition against enteroviruses and herpes simplex virus, with IC50 values indicating strong antiviral potential . This suggests that 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole may contribute to the development of new antiviral therapies.
Anti-inflammatory Effects
Some benzimidazole derivatives have been evaluated for their anti-inflammatory properties. Research indicates that they can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. Compounds with specific substitutions on the benzimidazole ring have shown promising results in reducing inflammation in various models .
Synthesis and Derivatives
The synthesis of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole typically involves reactions with halogenated intermediates. This compound can serve as a precursor for creating other bioactive benzimidazole derivatives through various chemical modifications.
| Synthesis Method | Reagents Used | Yield | Applications |
|---|---|---|---|
| Halogenation | Hydrogen chloride | Moderate | Antimicrobial agents |
| Substitution Reactions | Various nucleophiles | Variable | Antiviral compounds |
Case Studies
Several case studies illustrate the effectiveness of benzimidazole derivatives in clinical settings:
- Study on Antibacterial Activity : A study synthesized a series of indole-based benzimidazole derivatives and tested their antibacterial activity against Salmonella typhi. The results indicated that certain derivatives had MIC values significantly lower than standard antibiotics, suggesting their potential as effective antibacterial agents .
- Evaluation of Antifungal Properties : Another research project focused on the antifungal activity of modified benzimidazoles against Candida albicans. The findings demonstrated that some derivatives had improved activity compared to traditional antifungal drugs, indicating a promising avenue for treatment options .
- Antiviral Research : A recent investigation into the antiviral properties of benzimidazole derivatives showed promising results against herpes simplex virus, with specific compounds exhibiting lower IC50 values than established antiviral drugs, underscoring their potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits the synthesis of bacterial cell walls by binding to enzymes involved in peptidoglycan synthesis. In anticancer applications, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole, we compare it to structurally related benzimidazole derivatives (Table 1).
Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Structural and Electronic Effects
- Halogen Substituents : The bromodifluoromethyl group (-CF₂Br) in the target compound introduces stronger electron-withdrawing effects compared to simple halogens (-Cl, -Br) or alkyl groups (-CH₃). This enhances reactivity in electrophilic substitution reactions and may improve binding to electron-rich biological targets .
- Positional Isomerism : Chlorine at position 5 (as in the target compound) vs. position 6 (e.g., 6-chloro derivatives ) affects molecular symmetry and dipole moments. For example, 2-Chloro-5-fluoro-1H-benzimidazole exhibits distinct NMR shifts (δ 7.73–7.76 ppm for aromatic protons) compared to its positional isomers .
Solubility and Stability
- Fluorine atoms in -CF₂Br may slightly improve lipid solubility compared to non-fluorinated analogs .
- Stability under physiological conditions remains unstudied but is anticipated to exceed that of esters or carboxylic acid derivatives (e.g., 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid ).
Biological Activity
2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole is . The presence of bromine, chlorine, and difluoromethyl groups significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets. The halogen substituents (bromine and chlorine) and the difluoromethyl group enhance its binding affinity to specific enzymes or receptors, potentially leading to inhibition or modulation of their activity. This can result in various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole have shown effectiveness against bacterial strains such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Anticancer Activity
The compound has been investigated for its anticancer potential. Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, the compound's structure allows it to inhibit key enzymes involved in tumor growth and proliferation. In vitro studies report IC50 values ranging from 9.3 nM to over 100 nM against various cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Activity
Benzimidazole derivatives are also recognized for their anti-inflammatory properties. The substitution pattern on the benzimidazole ring significantly affects their ability to modulate inflammatory responses. Compounds with specific substituents have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, certain derivatives display selectivity for COX-2 over COX-1, making them potential candidates for anti-inflammatory drug development .
Structure-Activity Relationship (SAR)
The biological activity of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole can be influenced by the nature and position of substituents on the benzimidazole ring. Research has demonstrated that modifications at the C2, C5, and C6 positions can enhance or diminish biological efficacy:
| Substituent Position | Effect on Activity | Example Activity |
|---|---|---|
| C2 | Increased binding affinity | COX inhibition |
| C5 | Enhanced anticancer activity | Apoptosis induction |
| C6 | Modulation of receptor interaction | Anti-inflammatory effects |
Case Studies
- Anticancer Study : A study evaluating the effects of various benzimidazole derivatives on human cancer cell lines found that compounds with a difluoromethyl group exhibited significant cytotoxicity with IC50 values as low as 20 nM against melanoma cells .
- Antimicrobial Efficacy : Another study reported that a related compound demonstrated substantial antibacterial activity against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .
- Inflammation Modulation : A detailed investigation into the anti-inflammatory properties showed that certain derivatives could effectively reduce inflammation markers in vitro by inhibiting key pro-inflammatory enzymes .
Q & A
Q. What are the optimal synthetic routes for 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole, and how can reaction yields be maximized?
- Methodological Answer: The synthesis typically involves cyclocondensation of 1,2-phenylenediamine derivatives with electrophilic bromo-difluoromethyl precursors. A two-phase system using trimethylsilyl chloride (TMSCl) as a catalyst enhances reaction efficiency by stabilizing intermediates and reducing side reactions . Key parameters include:
- Temperature: 80–100°C to promote cyclization.
- Solvent: Toluene or dichloromethane for improved solubility of intermediates.
- Catalyst Loading: 10–15 mol% TMSCl to minimize byproduct formation.
Yields >75% are achievable when optimizing stoichiometric ratios (1:1.2 for diamine:electrophile) and employing inert atmospheres to prevent oxidation .
Q. How should researchers characterize the molecular structure of this compound using spectroscopic methods?
- Methodological Answer: A multi-spectral approach is critical:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., bromo-difluoromethyl at position 2, chloro at position 5). The difluoromethyl group shows distinct splitting patterns (e.g., = 50–55 Hz) .
- IR Spectroscopy: Identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 308.95 for C₈H₅BrClF₂N₂) .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s stability under acidic conditions be resolved?
- Methodological Answer: Stability discrepancies often arise from variations in protonation sites. To resolve contradictions:
- Controlled Stability Testing: Perform accelerated degradation studies (e.g., 0.1 M HCl, 25–37°C) with HPLC monitoring. The benzimidazole ring is prone to hydrolysis at N1, but electron-withdrawing substituents (e.g., Cl at position 5) enhance resistance to acid .
- Computational Modeling: Use DFT calculations to predict proton affinity at N1 vs. N3 positions, correlating with experimental degradation rates .
Q. What strategies are effective in analyzing the structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer: SAR studies require combinatorial synthesis and activity screening:
- QSAR Models: Use 2D descriptors (e.g., logP, molar refractivity) to correlate substituent effects with activity. For example, bromo-difluoromethyl groups increase lipophilicity, enhancing membrane permeability in antimicrobial assays .
- Data Table: Key substituent effects on IC₅₀ (MDA-MB-231 cells):
| Substituent at Position 2 | logP | IC₅₀ (µM) |
|---|---|---|
| Br-CF₂- | 2.8 | 12.4 |
| CF₃- | 2.5 | 18.9 |
| CH₃- | 1.9 | >50 |
| Data adapted from QSAR studies on benzimidazole derivatives . |
Q. How can researchers address low reproducibility in pharmacological assays involving this compound?
- Methodological Answer: Standardize protocols to mitigate variability:
- Cell-Based Assays: Use the MTT method with fixed incubation times (24–48 hrs) and serum-free conditions to avoid interference from serum proteins .
- Positive Controls: Include reference compounds (e.g., 5-fluorouracil for cytotoxicity) to validate assay conditions .
- Batch Consistency: Characterize multiple synthetic batches via HPLC (>95% purity) to exclude impurities affecting activity .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
